molecular formula C18H22N4OS3 B11465221 14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11465221
M. Wt: 406.6 g/mol
InChI Key: LZTXXGPTHNVEDB-UHFFFAOYSA-N
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Description

14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique structural features, including multiple sulfur and oxygen atoms, as well as a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the sulfanyl and oxa groups. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.

    Substitution: Halogenation or alkylation reactions can occur at specific positions on the tetracyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products

Scientific Research Applications

14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N4OS3

Molecular Weight

406.6 g/mol

IUPAC Name

14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H22N4OS3/c1-5-7-24-16-19-15-13(11-9-18(3,4)23-10-12(11)26-15)14-20-21-17(22(14)16)25-8-6-2/h6H,2,5,7-10H2,1,3-4H3

InChI Key

LZTXXGPTHNVEDB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NN=C(N41)SCC=C

Origin of Product

United States

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